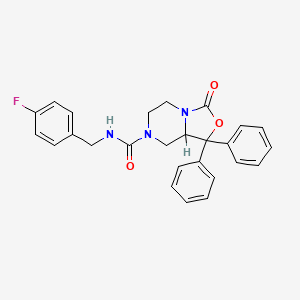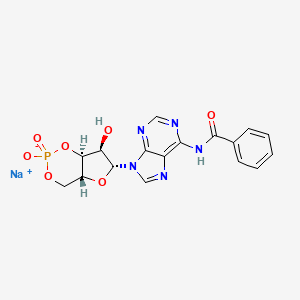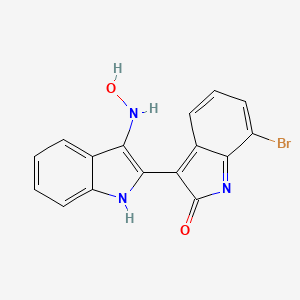
Octamoxin
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Octamoxin beinhaltet die Reaktion von Octan-2-on mit Hydrazinhydrat unter Rückflussbedingungen. Die Reaktion verläuft typischerweise wie folgt:
- Octan-2-on wird mit Hydrazinhydrat in einem geeigneten Lösungsmittel wie Ethanol gemischt.
- Die Mischung wird mehrere Stunden unter Rückfluss erhitzt.
- Das Produkt, this compound, wird dann durch Destillation oder Kristallisation isoliert .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu den entsprechenden Hydrazonen oxidiert werden.
Reduktion: Die Verbindung kann zu primären Aminen reduziert werden.
Substitution: this compound kann nukleophile Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Alkylhalogenide .
Analyse Chemischer Reaktionen
Octamoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding hydrazones.
Reduction: The compound can be reduced to form primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Hydrazinderivat ist Octamoxin von Interesse bei der Synthese anderer hydrazinbasierter Verbindungen.
Biologie: Die Fähigkeit der Verbindung, Monoaminoxidase zu hemmen, macht sie zu einem wertvollen Werkzeug bei der Untersuchung der Rolle dieses Enzyms in biologischen Systemen.
Medizin: Obwohl this compound klinisch nicht mehr verwendet wird, wurden seine antidepressiven Eigenschaften Gegenstand pharmakologischer Forschung.
Wirkmechanismus
This compound entfaltet seine Wirkung durch irreversible Hemmung der Monoaminoxidase, eines Enzyms, das für den Abbau von Monoamin-Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel dieser Neurotransmitter im Gehirn, was zur Linderung von Depressionssymptomen beitragen kann .
Wirkmechanismus
Octamoxin exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
Vergleich Mit ähnlichen Verbindungen
Octamoxin ähnelt anderen hydrazinbasierten Monoaminoxidase-Hemmern wie Phenelzin und Isocarboxazid. This compound ist jedoch in seiner spezifischen chemischen Struktur und seinem pharmakologischen Profil einzigartig. Ähnliche Verbindungen umfassen:
Phenelzin: Ein weiterer hydrazinbasierter MAOI, der als Antidepressivum verwendet wird.
Isocarboxazid: Ein nicht-hydrazinbasierter MAOI mit ähnlichen antidepressiven Wirkungen.
Tranylcypromin: Ein nicht-hydrazinbasierter MAOI mit einer anderen chemischen Struktur, aber ähnlichen pharmakologischen Wirkungen.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Molekülstruktur, die zu seinen besonderen pharmakologischen Eigenschaften beiträgt.
Eigenschaften
CAS-Nummer |
4684-87-1 |
|---|---|
Molekularformel |
C8H20N2 |
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
FODQIVGFADUBKE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)NN |
Kanonische SMILES |
CCCCCCC(C)NN |
Key on ui other cas no. |
65500-65-4 4684-87-1 |
Synonyme |
1-Methylheptylhydrazine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)

![ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride](/img/structure/B1662373.png)








